1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and imidazole-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction may produce imidazole-4-carboxamide derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development for the treatment of various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in the core structure, leading to distinct chemical and biological properties.
Fluorinated Pyrazole Derivatives: These compounds also contain fluorine atoms and exhibit unique properties due to the presence of the pyrazole ring.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring can be compared to highlight the specific effects of the fluorophenyl group on the properties of this compound.
Biological Activity
1-(4-Fluorophenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles various studies and findings related to its biological activity, synthesis, and potential applications.
Synthesis
The compound can be synthesized through several methods, including reactions involving 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide with other reagents like 2-chloroacetyl chloride. This process has been documented to yield derivatives that exhibit significant biological activity against various targets, including viral enzymes and cancer cell lines .
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit HIV-1 integrase (IN), a crucial enzyme in the viral replication cycle. In vitro assays demonstrated that several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction, indicating their potential as antiviral agents. For instance, compounds with structural similarities showed inhibition rates approaching those of established inhibitors .
Table 1: Inhibition Rates of Various Compounds on HIV-1 Integrase
Compound | % Inhibition |
---|---|
This compound | 75% |
MUT 101 (control) | 90% |
Other derivatives | >50% |
Anticancer Activity
In addition to its antiviral properties, this compound has shown promise in anticancer research. Studies have indicated that imidazole derivatives can inhibit key cancer-related targets, such as PARP-1, which is involved in DNA repair mechanisms. The compound's structural features allow it to interact effectively with these targets, leading to significant anti-proliferative effects in various cancer cell lines .
Case Study: PARP-1 Inhibition
A recent study evaluated the efficacy of several imidazole derivatives against BRCA-1 mutant MDA-MB-436 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established PARP inhibitors like Olaparib.
Table 2: IC50 Values of Imidazole Derivatives Against Cancer Cell Lines
Compound | IC50 (nM) |
---|---|
This compound | 12.5 |
Olaparib | 15.54 |
Veliparib | 8.65 |
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with critical amino acids in target proteins. For example, interactions with histidine and glutamic acid residues in HIV-1 integrase enhance its inhibitory effects on viral replication . Additionally, the compound's imidazole ring plays a significant role in its binding affinity and specificity towards these targets.
Properties
Molecular Formula |
C10H8FN3O |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15) |
InChI Key |
JZIGKRUYAKPFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)F |
Origin of Product |
United States |
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